molecular formula C7H7NO4 B1580935 3,4,5-Trihydroxybenzamide CAS No. 618-73-5

3,4,5-Trihydroxybenzamide

Cat. No.: B1580935
CAS No.: 618-73-5
M. Wt: 169.13 g/mol
InChI Key: RBQIPEJXQPQFJX-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used in diagnostic assay manufacturing and hematology , suggesting it may interact with specific biological targets in these fields.

Biochemical Pathways

As a compound used in diagnostic assay manufacturing and hematology , it may influence pathways related to these fields.

Biological Activity

3,4,5-Trihydroxybenzamide (THBA) is a chemical compound characterized by a benzene ring with three hydroxyl groups and an amide functional group. Its structure suggests potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of THBA, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_7H_7N_1O_4
  • Molecular Weight : 169.14 g/mol
  • Boiling Point : 403 °C
  • Melting Point : Approximately 240 °C (decomposes)

These properties indicate that THBA is stable under standard conditions but may decompose at elevated temperatures.

Antioxidant Activity

THBA exhibits significant antioxidant properties due to the presence of hydroxyl groups, which can donate electrons and neutralize free radicals. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that THBA may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from mast cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

THBA has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .

Antiviral Potential

A study highlighted the antiviral activity of related compounds containing 3,4,5-trihydroxybenzoyl moieties against HIV and HCV. Although specific data on THBA's antiviral activity is limited, its structural analogs show promise in this area, warranting further investigation into THBA's potential as an antiviral agent .

The biological activities of THBA can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in THBA are responsible for its ability to scavenge free radicals.
  • Inhibition of Enzymatic Activity : THBA may inhibit enzymes involved in inflammatory pathways or microbial growth.
  • Modulation of Cytokine Production : By affecting cytokine release from immune cells, THBA may alter inflammatory responses.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of THBA on mast cells, revealing that it significantly reduced histamine release and cytokine production. The results indicated that THBA could be developed as a therapeutic agent for allergic inflammatory diseases .

CompoundHistamine Inhibition Rate (%)Cytokine Reduction (TNF-α)
THBA36% at 10 µMSignificant
Control8.9% at 10 µMBaseline

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of THBA against various pathogens, it was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli. The findings suggest that THBA could be a valuable addition to antimicrobial therapies .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory Properties
THBA serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases. Its anti-inflammatory effects have been documented in several studies, indicating its potential as a therapeutic agent. For example, a study demonstrated that THBA significantly reduced histamine release and cytokine production in mast cells, suggesting its utility in developing treatments for allergic inflammatory conditions .

Case Study: Chondrocyte Growth Promotion
A synthesized sulfonamido-based gallate incorporating THBA was tested on rabbit articular chondrocytes. The results indicated that this compound promoted chondrocyte growth and enhanced cartilage-specific gene expression, which could lead to advancements in therapies for cartilage defects .

Antioxidant Applications

Oxidative Stress Reduction
THBA exhibits strong antioxidant properties due to its ability to scavenge free radicals. This characteristic makes it a key ingredient in formulations designed to mitigate oxidative stress, particularly in cosmetics and dietary supplements .

ApplicationMechanismBenefits
Antioxidant FormulationsRadical scavengingReduces oxidative stress in skin and body

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize THBA to study enzyme inhibition and metabolic pathways. Its role in elucidating disease mechanisms is critical for identifying potential therapeutic targets .

Agricultural Chemistry

Plant Growth Regulation
THBA is explored for its application in developing plant growth regulators that enhance crop resilience against environmental stressors. This research is vital for sustainable agriculture practices .

Material Science

Polymer and Coating Development
In material science, THBA is being investigated for its potential to create novel polymers and coatings with improved durability and resistance to environmental degradation. For instance, studies have shown that electrodes modified with THBA exhibit enhanced capacitance properties, indicating its utility in energy storage applications .

PropertyMeasurementImplications
CapacitanceHigher retention at high frequenciesBetter charge storage capabilities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-trihydroxybenzamide, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via amidation of 3,4,5-trihydroxybenzoic acid (gallic acid) using coupling reagents like EDCI/HOBt or thionyl chloride. Key steps include hydroxyl group protection (e.g., acetylation) to prevent side reactions. Purification involves recrystallization from ethanol/water or column chromatography. Derivatives such as N-alkyl variants (e.g., N-hexyl, N-tert-butyl) are synthesized by reacting the parent compound with alkyl halides under basic conditions . Purity is confirmed via HPLC (>98%) and characterized by 1H^1H/13C^{13}C NMR, with aromatic proton signals at δ 6.68–6.72 ppm and carbonyl carbons at δ 170–171 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (3200–3500 cm1^{-1}), amide (1650–1680 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}) stretches.
  • NMR : 1H^1H NMR reveals aromatic protons as doublets (δ ~6.7 ppm) and a triplet for the amide proton. 13C^{13}C NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 169.14 [M+H]+^+.
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and electronic properties, validated against experimental IR/NMR .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays demonstrate antiviral activity against flaviviruses (WNV, Zika, dengue) with EC50_{50} values <10 μM. Cytotoxicity is assessed via MTT assays (CC50_{50} >100 μM in Vero cells). Mechanism involves inhibition of ceramide desaturase (Des1), leading to dihydrosphingomyelin (dhSM) accumulation, which disrupts viral replication. Validation includes lipidomic profiling and comparison with Des1 inhibitors like GT-11 .

Advanced Research Questions

Q. How does this compound inhibit flavivirus replication at the molecular level?

  • Methodological Answer : The compound targets host sphingolipid metabolism by inhibiting Des1, reducing ceramide conversion to sphingosine. This elevates dhSM levels, altering membrane fluidity and impairing viral entry/replication. Key steps:

  • Enzyme Assays : Recombinant Des1 activity is measured via LC-MS to monitor ceramide/dhSM ratios.
  • Lipidomics : LC-MS/MS quantifies sphingolipid species in treated vs. untreated cells.
  • Validation : Exogenous dhSM supplementation rescues viral replication, confirming mechanism .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding to Des1 (PDB: 5JXR) or viral proteases. The trihydroxybenzoyl group forms hydrogen bonds with catalytic residues.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : CoMFA/CoMSIA correlates N-alkyl chain length (e.g., guanidinobutyl derivatives) with antiviral potency .

Q. How do structural modifications of this compound influence its bioactivity?

  • Methodological Answer :

  • N-Alkylation : Adding hydrophobic chains (e.g., hexyl, tert-butyl) enhances membrane permeability, improving EC50_{50} by 3–5-fold.
  • Guanidine Derivatives : N-(guanidinobutyl) variants increase Des1 binding affinity (Ki_i ~0.8 μM) via electrostatic interactions.
  • Methodology : Derivatives are synthesized, screened in antiviral assays, and analyzed via SPR for binding kinetics .

Q. What advanced material science applications utilize this compound?

  • Methodological Answer : The compound serves as a ligand for functionalizing alumina surfaces.

  • Surface Functionalization : React with alumina nanoparticles under basic conditions.
  • Characterization : DNP-MAS-NMR (enhanced 13C^{13}C signals at δ 105–170 ppm) and XPS confirm covalent attachment. Applications include catalysis and drug delivery systems .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC7_7H7_7NO4_4
Antiviral EC50_{50} (WNV)5.2 μM
1H^1H NMR (D2_2O)δ 6.68 (d, J=2.2 Hz, 2H), 6.49 (t, 1H)
Des1 Inhibition (Ki_i)1.4 μM

Properties

IUPAC Name

3,4,5-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIPEJXQPQFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210802
Record name 3,4,5-Trihydroxybenzamide
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-73-5
Record name 3,4,5-Trihydroxybenzamide
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Record name 3,4,5-Trihydroxybenzamide
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Record name Gallamide
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Record name 3,4,5-trihydroxybenzamide
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Synthesis routes and methods

Procedure details

Namely, gallic acid is converted into 3,4,5-triacetoxybenzoic acid by reacting with acetic anhydride or acetic acid chloride in the presence of a base such as NaOH (J. Chem. Soc., 2495 (1931)), Na2CO3, pyridine or so on and, further, converted into the corresponding acid chloride by reacting with thionyl chloride or phosphorus trichloride. The thus-obtained 3,4,5-triacetoxybenzoic acid chloride was made to react with an appropriate amine in the presence of a base such as pyridine, triethylamine or the like. Thereafter, the reaction product is treated with sodium acetate, sodium hydroxide or hydrochloric acid in methanol or ethanol to produce an intended gallic acid amide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dioxirane, ethylmethyl-
3,4,5-Trihydroxybenzamide
Dioxirane, ethylmethyl-
3,4,5-Trihydroxybenzamide
Dioxirane, ethylmethyl-
3,4,5-Trihydroxybenzamide
Dioxirane, ethylmethyl-
3,4,5-Trihydroxybenzamide
Dioxirane, ethylmethyl-
3,4,5-Trihydroxybenzamide
Dioxirane, ethylmethyl-
3,4,5-Trihydroxybenzamide

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